![molecular formula C15H13F2NO2 B2702279 (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM CAS No. 691376-80-4](/img/structure/B2702279.png)
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzylidene moiety, which is further connected to a methylaniline oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 4-methylaniline oxide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted benzaldehyde derivatives, while reduction could produce corresponding aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability, stability, and efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-methoxybenzylidene)-4-methylaniline oxide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(Z)-N-(4-(trifluoromethoxy)benzylidene)-4-methylaniline oxide: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
(Z)-N-(4-(chloromethoxy)benzylidene)-4-methylaniline oxide: Features a chloromethoxy group, leading to different chemical behavior.
Uniqueness
The presence of the difluoromethoxy group in (NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may offer advantages in certain applications.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-2-6-13(7-3-11)18(19)10-12-4-8-14(9-5-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZNHDFVOACPY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)
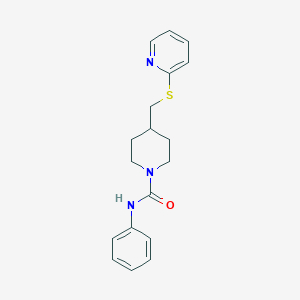
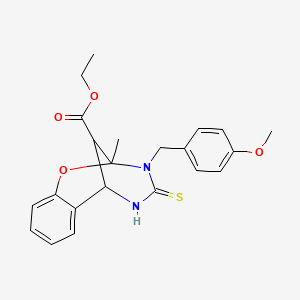
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
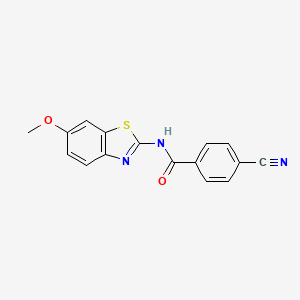
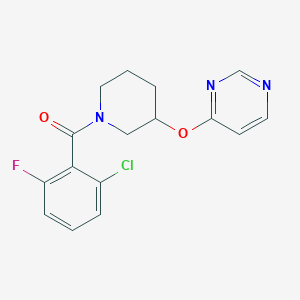
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2702208.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
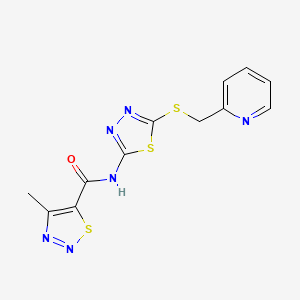
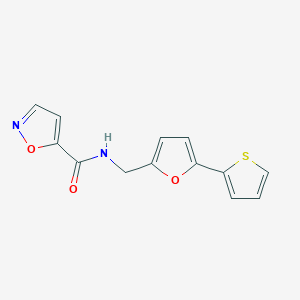
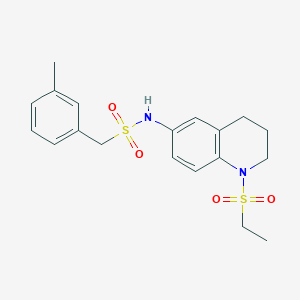
![ethyl 7-(3-methoxypropyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2702216.png)
![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)
